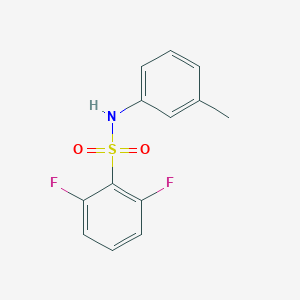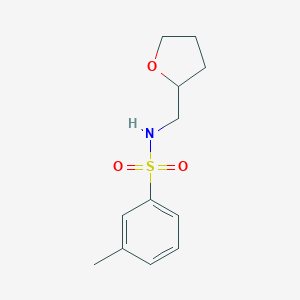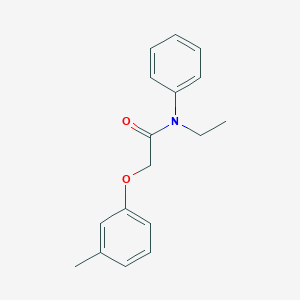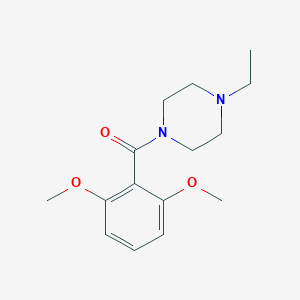![molecular formula C16H15N5O3S2 B261937 N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B261937.png)
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including the pharmaceutical industry. This compound belongs to the class of thienopyrimidines and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as thymidylate synthase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells and bacteria.
Biochemical and Physiological Effects:
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been shown to have various biochemical and physiological effects. It has been observed to inhibit the growth of cancer cells and reduce inflammation by suppressing the production of pro-inflammatory cytokines. Moreover, it has also demonstrated antibacterial activity by inhibiting the activity of certain bacterial enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. Moreover, it has also shown promising results in reducing inflammation. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea. One of the potential areas of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Moreover, further studies are needed to understand the exact mechanism of action and the potential side effects of this compound. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea involves a multi-step process. The first step is the reaction of 2-mercapto-3-phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4-one with acetic anhydride to obtain 2-acetylthio-3-phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4-one. This intermediate is then reacted with methyl isocyanate to yield the final product, N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea.
Aplicaciones Científicas De Investigación
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, bacterial infections, and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Moreover, it has also demonstrated antibacterial activity against various strains of bacteria.
Propiedades
Nombre del producto |
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea |
|---|---|
Fórmula molecular |
C16H15N5O3S2 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
2-(3-amino-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C16H15N5O3S2/c1-18-15(24)19-11(22)8-26-16-20-13-12(14(23)21(16)17)10(7-25-13)9-5-3-2-4-6-9/h2-7H,8,17H2,1H3,(H2,18,19,22,24) |
Clave InChI |
XFTMVOYQJNZNPX-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
SMILES canónico |
CNC(=O)NC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)




